[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
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Overview
Description
3-(3,4,5-trimethoxyphenyl)-2-propenoic acid [2-oxo-2-(2-phenylethylamino)ethyl] ester is a hydroxycinnamic acid.
Scientific Research Applications
Structural Analysis and Interaction Studies
- Crystal Structure Insights : Compounds structurally related to the specified chemical have been studied for their crystal structures and interactions, such as hydrogen bonding and π–π stacking, which are crucial for understanding the chemical and physical properties of these compounds (Abad et al., 2020).
Synthesis and Chemical Reactions
- Synthesis of Heterocyclic Systems : Research has been conducted on the synthesis of various heterocyclic systems using compounds similar to the specified chemical, which are important for developing new pharmaceuticals and materials (Selič, Grdadolnik, & Stanovnik, 1997).
- Investigation of Sequential Hydrogenation : Studies on the sequential hydrogenation of compounds structurally similar to the specified chemical have provided insights into reaction mechanisms and product formation, useful in organic synthesis and drug development (Meng, Zhu, & Zhang, 2008).
Potential Pharmaceutical Applications
- Anticancer Activity : Novel analogues structurally related to the specified chemical have been synthesized and tested for their anticancer activity, showing significant potential as therapeutic agents (Souza et al., 2017).
Miscellaneous Applications
- Photochemical Synthesis : The photochemical reactions of compounds similar to the specified chemical have been explored, contributing to the development of novel synthesis methods for various chemical products (Armesto, Gallego, & Horspool, 1990).
- Cholinesterase Inhibitory Activity : Research on trimethoxycinnamates, which are structurally similar to the specified compound, has shown their potential in inhibiting cholinesterase, a key target in treating neurodegenerative diseases (Kos et al., 2021).
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H25NO6/c1-26-18-13-17(14-19(27-2)22(18)28-3)9-10-21(25)29-15-20(24)23-12-11-16-7-5-4-6-8-16/h4-10,13-14H,11-12,15H2,1-3H3,(H,23,24)/b10-9+ |
InChI Key |
MWDAWGRNAJTQCS-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OCC(=O)NCCC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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